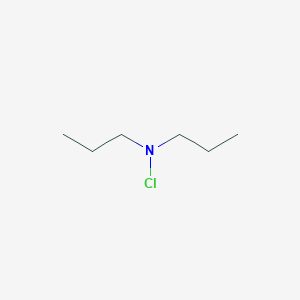

N,N-Dipropylhypochlorous amide

Description

Significance of Amide Functional Groups in Organic Synthesis and Related Disciplines

The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is a cornerstone of organic chemistry. Its significance stems from the remarkable stability of the amide bond, a feature attributed to resonance delocalization of the nitrogen lone pair with the carbonyl group. spectroscopyonline.comresearchgate.net This stability is fundamental to the structure of peptides and proteins, where amino acids are linked by amide bonds, also known as peptide bonds. researchgate.net

Beyond their biological relevance, amides are pivotal in the synthesis of a vast array of organic molecules. They serve as key intermediates in the preparation of pharmaceuticals, agrochemicals, and polymers like nylon. researchgate.net The reactivity of the amide group can be modulated by the substituents on the nitrogen atom, leading to a diverse range of N-substituted amides with tailored properties for specific synthetic applications. researchgate.net The formation of amides, typically through the reaction of a carboxylic acid derivative with an amine, is one of the most frequently performed reactions in medicinal chemistry. researchgate.net

Chemical Landscape of N-Haloamides: The Context of N,N-Dipropylhypochlorous Amide

N-haloamides, a subclass of N-substituted amides where a halogen atom is directly attached to the nitrogen, are versatile reagents in organic synthesis. The presence of the nitrogen-halogen bond imparts unique reactivity to these molecules, making them effective sources of electrophilic halogens. d-nb.info This property allows them to participate in a variety of transformations, including halogenation of alkenes and aromatic compounds, and as oxidants. nih.govworktribe.com

This compound, with the chemical formula C₆H₁₄ClNO, falls within this class of N-haloamides. Its structure features a nitrogen atom bonded to a chlorine atom and two propyl groups. While research specifically focused on this compound is not extensively documented, its chemical behavior can be largely inferred from the well-established chemistry of N,N-dialkyl-N-chloroamides. These compounds are known to be valuable reagents for site-selective chlorination of C-H bonds, offering a powerful tool for the functionalization of complex molecules. nih.gov The reactivity of the N-Cl bond allows for its participation in electrophilic amination and halogenation reactions, highlighting the synthetic potential of this class of compounds. d-nb.infosigmaaldrich.com

The synthesis of N-chloroamides is generally achieved by the reaction of the corresponding secondary amide with a chlorinating agent, such as trichloroisocyanuric acid (TCCA). worktribe.com This method provides an efficient route to these valuable synthetic intermediates. The stability and reactivity of N-chloroamides, including this compound, make them an important area of ongoing research in the development of new synthetic methodologies.

Chemical Profile of this compound

A comprehensive understanding of a chemical compound necessitates a detailed examination of its intrinsic properties. This section outlines the key chemical identifiers and computed properties of this compound, providing a foundational dataset for this N-haloamide.

Interactive Data Table: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-chloro-N-propylpropan-1-amine | PubChem nih.gov |

| Molecular Formula | C₆H₁₄ClNO | PubChem nih.gov |

| Molecular Weight | 135.63 g/mol | PubChem nih.gov |

| CAS Number | 5775-34-8 | PubChem nih.gov |

| Canonical SMILES | CCCN(CCC)Cl | PubChem nih.gov |

| InChI | InChI=1S/C6H14ClN/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3 | PubChem nih.gov |

| InChIKey | ZLARYUDVCNJSFV-UHFFFAOYSA-N | PubChem nih.gov |

| Computed XLogP3 | 2.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Exact Mass | 135.0814771 u | PubChem nih.gov |

| Monoisotopic Mass | 135.0814771 u | PubChem nih.gov |

| Topological Polar Surface Area | 3.2 Ų | PubChem nih.gov |

| Heavy Atom Count | 8 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Complexity | 59.8 | PubChem nih.gov |

Detailed Research Findings on this compound

While specific research exclusively detailing the properties and applications of this compound is limited in publicly available literature, a wealth of information on the broader class of N-chloroamides provides a strong basis for understanding its expected behavior and potential utility in chemical research.

Synthesis of N-Chloroamides

The general and widely employed method for the synthesis of N-chloroamides involves the direct N-chlorination of a corresponding secondary amide. A common and efficient chlorinating agent for this transformation is trichloroisocyanuric acid (TCCA). worktribe.com The reaction is typically carried out in an inert solvent, such as dichloromethane, and proceeds under mild conditions to afford the desired N-chloroamide in good yield. worktribe.com For the synthesis of this compound, this would involve the reaction of N,N-dipropylacetamide with TCCA.

Another established method for the preparation of related α-chloro enamines involves the reaction of an N,N-dialkylamide with phosgene, followed by treatment with a base such as triethylamine. orgsyn.org While this produces a different, yet related, class of compounds, it highlights the reactivity of the amide precursor.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show signals corresponding to the two propyl groups. These would likely appear as a triplet for the terminal methyl (CH₃) protons, a multiplet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and another multiplet for the methylene protons directly attached to the nitrogen atom. The chemical shifts would be influenced by the electron-withdrawing nature of the N-chloro group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the three different carbon atoms of the propyl chains. The chemical shifts would provide information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy: The IR spectrum of an amide is characterized by a strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1680-1630 cm⁻¹. spectroscopyonline.comresearchgate.net For a tertiary amide like this compound, the absence of N-H bonds means there will be no N-H stretching or bending vibrations, which are characteristic features in the spectra of primary and secondary amides. spectroscopyonline.comresearchgate.net The presence of the C-N and C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region.

Mass Spectrometry: Mass spectrometric analysis would provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be expected at an m/z value corresponding to the molecular weight of this compound (135.63 g/mol ). nih.gov Fragmentation would likely involve cleavage of the N-Cl bond and fragmentation of the propyl chains.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the polarized N-Cl bond, which renders the chlorine atom electrophilic. This makes the compound a potential reagent for a variety of organic transformations.

Electrophilic Chlorination: N-chloroamides are effective reagents for the site-selective chlorination of unactivated aliphatic C-H bonds. nih.gov This type of reaction proceeds via a radical mechanism and offers a powerful method for introducing chlorine atoms into complex molecules with a high degree of control. nih.gov this compound could potentially be utilized in similar transformations.

Electrophilic Amination: N-haloamides can also serve as electrophilic aminating agents. sigmaaldrich.com In these reactions, a nucleophile attacks the nitrogen atom, displacing the halide ion. This provides a route for the formation of new carbon-nitrogen bonds.

Oxidizing Agent: The positive halogen in N-haloamides allows them to act as mild oxidizing agents in various chemical reactions. nih.gov

The versatility of N-chloroamides in organic synthesis suggests that this compound could be a valuable tool for researchers exploring new synthetic methodologies and constructing complex molecular architectures.

Structure

3D Structure

Properties

CAS No. |

5775-34-8 |

|---|---|

Molecular Formula |

C6H14ClN |

Molecular Weight |

135.63 g/mol |

IUPAC Name |

N-chloro-N-propylpropan-1-amine |

InChI |

InChI=1S/C6H14ClN/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3 |

InChI Key |

ZLARYUDVCNJSFV-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dipropylhypochlorous Amide and Analogous N,n Disubstituted Amides

Direct Amide Bond Formation Strategies

The direct condensation of a carboxylic acid and an amine is the most atom-economical approach to amide synthesis. bohrium.com However, the inherent stability of carboxylic acids and the nucleophilicity of amines often necessitate harsh conditions or the use of activating agents, which can generate significant waste. acs.orgresearchgate.net Consequently, extensive research has focused on developing milder and more efficient direct amidation methodologies.

Conventional Amidation Utilizing Carboxylic Acids and Amines

The traditional method for forming N,N-disubstituted amides involves the direct reaction of a carboxylic acid with a secondary amine, such as dipropylamine (B117675). This reaction typically requires high temperatures to drive off the water molecule formed during the condensation. researchgate.net While straightforward, the high energy input and potential for side reactions limit its applicability, especially for sensitive or complex substrates. acs.org

Another conventional approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride. numberanalytics.com These activated intermediates readily react with amines to form amides under milder conditions. However, this two-step process is less atom-economical and the reagents used for activation are often corrosive and moisture-sensitive. galchimia.com

Recent advancements have explored greener alternatives, including hydrothermal conditions (high temperature and pressure), which can facilitate direct condensation with yields up to 90% without the need for catalysts or activating agents. researchgate.net This method's selectivity can be influenced by the amine's structure and the solution's pH. researchgate.net

Catalytic Approaches to Amide Synthesis: Modern Advancements

The development of catalytic methods for direct amidation represents a significant step forward in sustainable chemical synthesis. dst.gov.in These approaches aim to reduce waste, lower energy consumption, and improve efficiency by using substoichiometric amounts of a catalyst to facilitate the reaction. bohrium.comresearchgate.net

Boric acid and its derivatives have emerged as inexpensive, readily available, and environmentally benign catalysts for direct amidation. orgsyn.orgorgsyn.org This method has proven effective for a wide range of substrates, including the synthesis of sterically hindered N,N-disubstituted amides. orgsyn.orgorgsyn.org The reaction is typically performed by heating the carboxylic acid, amine, and a catalytic amount of boric acid in a solvent that allows for the azeotropic removal of water. nih.gov

The catalytic activity of boric acid is attributed to its ability to form an ester or complex with the carboxylic acid's hydroxyl group, thereby activating it for nucleophilic attack by the amine. orgsyn.org While the precise mechanism is still under investigation, it is believed that at least three free coordination sites on the boron atom are necessary for catalysis to occur. nih.gov The efficiency of boric acid catalysis can be enhanced by the addition of co-catalysts like polyethylene (B3416737) glycol (PEG). orgsyn.org

A study on the synthesis of medicinally useful carboxamides highlighted the utility of boric acid catalysis in preparing sterically hindered N,N-disubstituted amides with yields in the range of 45-55%. orgsyn.orgorgsyn.org

Table 1: Examples of Boric Acid-Catalyzed Amidation

| Carboxylic Acid | Amine | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | 4-Phenylbutylamine | Dibutylborinic acid (8c) | TAME, Dean-Stark | - | nih.gov |

| Cinnamic Acid | Furfurylamine | Boric Acid | Toluene (B28343), 110°C | High | orgsyn.org |

| Various | Various | B(OCH2CF3)3 | 80-100°C | Good to Excellent | nih.gov |

This table is interactive. Click on the headers to sort the data.

Transition metal catalysts, particularly those based on palladium, have been instrumental in advancing amide synthesis. syr.edu Palladium-catalyzed reactions offer high efficiency and functional group tolerance under mild conditions. syr.eduorganic-chemistry.org One notable method involves the N-acylation of tertiary amines with carboxylic acids, proceeding through the cleavage of a C-N bond. organic-chemistry.org This approach is advantageous as it avoids the use of superstoichiometric oxidants. organic-chemistry.org The optimal conditions for this reaction often involve a palladium(II) acetate (B1210297) catalyst with a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (TFP), in a high-boiling solvent like toluene at 120°C. organic-chemistry.org

Another significant advancement is the palladium-catalyzed α-arylation of carboxylic acids and secondary amides. organic-chemistry.orgnih.gov This method utilizes a "traceless" protecting strategy, where a silyl (B83357) group is installed in situ to overcome challenges like the strong coordination of carboxylates and amidates to the metal center. organic-chemistry.orgnih.gov This strategy has enabled the one-step synthesis of several commercial anti-inflammatory drugs in high yields. nih.gov

The general catalytic cycle for palladium-catalyzed amidation is believed to involve the oxidative addition of an aryl halide to a Pd(0) species, followed by ligand exchange with the amide, and finally, reductive elimination to release the N-arylated amide product and regenerate the active catalyst. syr.edu

Table 2: Palladium-Catalyzed Amidation Reactions

| Substrate 1 | Substrate 2 | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Tertiary Amines | Carboxylic Acids | Pd(OAc)2 / TFP | Toluene, 120°C | Good to Excellent | organic-chemistry.org |

| Carboxylic Acids | Aryl Halides | Palladium / Silylating Agent | Basic, with ZnF2 | Up to 99% | organic-chemistry.orgnih.gov |

| Secondary Amides | Aryl Halides | Palladium / Silylating Agent | Basic, with ZnF2 | High | organic-chemistry.orgnih.gov |

This table is interactive. Click on the headers to sort the data.

Electrosynthesis offers a green and sustainable alternative for chemical transformations by using electricity to drive reactions, often minimizing the need for chemical oxidants or reductants. In the context of amide synthesis, electrochemical methods have been explored, particularly for reductive processes. For instance, the electroreduction of o-nitrophenylamides to N-acylated o-aminoanilines has been demonstrated. acs.org These reactions can be mediated by titanium catalysts, where a Ti(III) species is electrochemically generated to perform the reduction. acs.org While direct electrosynthesis of amides from carboxylic acids and amines is less common, the field of electrosynthesis is rapidly evolving and holds promise for future developments in sustainable amide bond formation.

Urea, a stable and easy-to-handle solid, can serve as a convenient nitrogen source for the synthesis of primary and secondary amides from carboxylic acids. nih.govresearchgate.net This methodology avoids the use of gaseous ammonia (B1221849) or methylamine, which can be challenging to handle. nih.govresearchgate.net The reaction can be catalyzed by low-cost and readily available catalysts such as magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) or imidazole. nih.govresearchgate.netrsc.org

The use of N,N'-disubstituted ureas, like N,N'-dimethylurea, allows for the synthesis of N-substituted amides. nih.gov For example, a variety of N-methyl amides have been synthesized in high yields (89-96%) from aliphatic and phenylacetic acids using this method. nih.gov The reaction is typically carried out in a nonpolar solvent like octane (B31449) at elevated temperatures (around 120°C). nih.gov

Table 3: Amide Synthesis Using Urea as a Nitrogen Source

| Carboxylic Acid | Urea Derivative | Catalyst | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetic Acid | Urea | Mg(NO₃)₂·6H₂O | Octane, 120°C, 24h | 93% | nih.gov |

| Hexanoic Acid | Urea | Mg(NO₃)₂·6H₂O | Octane, 120°C, 24h | 89% | nih.gov |

| Phenylacetic Acid | N,N'-Dimethylurea | Mg(NO₃)₂·6H₂O | Octane, 120°C, 24h | 96% | nih.gov |

| Hexanoic Acid | N,N'-Dimethylurea | Mg(NO₃)₂·6H₂O | Octane, 120°C, 24h | 89% | nih.gov |

This table is interactive. Click on the headers to sort the data.

N-Acylation of Nitrogen-Containing Heterocycles

While N,N-Dipropylhypochlorous amide is an acyclic molecule, the principles of N-acylation of nitrogen-containing heterocycles are analogous to the acylation of secondary amines like dipropylamine, which is a key precursor. This method involves the reaction of a cyclic secondary amine (like pyrrolidine (B122466) or piperidine) with an acylating agent to form an amide bond. This transformation is fundamental in organic synthesis for creating complex molecules, including pharmaceuticals and biologically active compounds. mdpi.com

Enzymatic methods, for instance, offer a highly selective alternative for the amidation of N-heterocycles. mdpi.com Nitrogen acetyltransferases can catalyze the N-acetylation of small N-heterocyclic compounds, utilizing acetyl coenzyme A as the acetyl donor. mdpi.com More recent developments include photocatalytic methods that enable N-amidation through radical aminocarbonylation under visible light. mdpi.com These approaches highlight the diverse strategies available for forming the crucial C-N amide bond, a reaction type that is central to the synthesis of the N,N-dipropylamide precursor.

Indirect Routes to Amide Synthesis

The formation of the N,N-dipropylamide backbone is a prerequisite for the final N-halogenation step. Several indirect methods are commonly employed for this purpose.

Acylation with Activated Carboxylic Acid Derivatives

A prevalent and efficient method for synthesizing N,N-disubstituted amides involves the acylation of a secondary amine with an activated carboxylic acid derivative. youtube.comyoutube.com This approach circumvents the often difficult direct reaction between a carboxylic acid and an amine, which requires high temperatures and results in a reversible reaction forming an ammonium (B1175870) carboxylate salt. libretexts.org

To facilitate the reaction under milder conditions, the carboxylic acid's hydroxyl group is replaced by a better leaving group, creating an "activated" derivative. Common activated derivatives include acyl chlorides, acid anhydrides, and esters. youtube.comyoutube.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the secondary amine (in this case, dipropylamine) attacks the electrophilic carbonyl carbon of the acyl derivative. youtube.com

For instance, reacting an acyl chloride with dipropylamine readily forms the corresponding N,N-dipropylamide. A base is often added to neutralize the hydrochloric acid (HCl) byproduct, which could otherwise protonate the starting amine, rendering it non-nucleophilic. youtube.com

Boron-based reagents have also emerged as effective activators. Tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), for example, facilitates the direct amidation of a wide array of carboxylic acids and amines, often allowing for product purification by simple filtration without the need for chromatography. nih.gov Similarly, various boronic acids can catalyze the dehydrative coupling of carboxylic acids and amines. organic-chemistry.org

Table 1: Comparison of Selected Activating Agents for Amide Synthesis

| Activating Agent Class | Example | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Halides | Acetyl Chloride | Low temperature, often with a non-nucleophilic base (e.g., pyridine, triethylamine) | High reactivity, readily available | Moisture sensitive, produces corrosive acid byproduct youtube.com |

| Acid Anhydrides | Acetic Anhydride | Room temperature or gentle heating | Less reactive than acyl chlorides, easier to handle | Only one acyl group is transferred, lower atom economy |

| Boron Reagents | B(OCH₂CF₃)₃ | MeCN, 80-100 °C nih.gov | High conversion, broad substrate scope, simple workup nih.gov | Requires stoichiometric reagent, higher cost |

| Boronic Acid Catalysts | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Room temperature, molecular sieves organic-chemistry.org | Catalytic, mild conditions organic-chemistry.org | May require dehydrating agent, catalyst can be expensive |

N-Alkylation of Amides

An alternative strategy for preparing N,N-disubstituted amides is the N-alkylation of a primary or secondary amide. rsc.org This method involves forming a C-N bond by adding an alkyl group to the nitrogen atom of a pre-existing amide. For the synthesis of an N,N-dipropylamide, one could theoretically start with a primary amide (e.g., acetamide) and perform a double alkylation with a propyl halide, or start with an N-propylamide and perform a second alkylation.

This approach has gained significant attention, particularly through the use of alcohols as alkylating agents in reactions catalyzed by transition metals like ruthenium or iridium. rsc.orgnih.govorganic-chemistry.org These "borrowing hydrogen" or "hydrogen auto-transfer" methodologies are atom-economical, generating water as the sole byproduct. rsc.orgresearchgate.net The process typically involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with the amide to form an enamine or imine that is subsequently reduced by the "borrowed" hydrogen. researchgate.net

While traditionally challenging, recent advancements have provided robust catalytic systems. For example, ruthenium complexes have been developed for the direct N-alkylation of α-amino acid amides with alcohols, proceeding with high retention of stereochemistry. nih.gov Other methods include copper-catalyzed alkylation using alkyl halides or hydrocarbons. organic-chemistry.org

Table 2: Selected Catalytic Systems for N-Alkylation of Amides

| Catalyst System | Alkylating Agent | Key Features | Reference |

|---|---|---|---|

| Ruthenium-based complexes | Alcohols | Atom-economical, base-free conditions, produces water as byproduct. | nih.gov |

| Iridium-NHC complexes | Alcohols | High reactivity, low catalyst loading, short reaction times. | organic-chemistry.org |

| Nickel-nanostructured catalysts | Aldehydes with H₂ | Applicable to aromatic and heterocyclic primary amides. | researchgate.net |

| Copper(I) Iodide | Alkyl Halides | Mediated by K₃PO₄ for coupling with primary alkyl chlorides and bromides. | organic-chemistry.org |

Principles of N-Halogenation for Hypochlorous Amide Formation

The final and defining step in the synthesis of this compound is the N-chlorination of the precursor N,N-dipropylamide. This reaction transforms the amide into a hypochlorous amide, also known as an N-chloroamide.

The N-chlorination of amides is a well-established process, though the reactivity depends significantly on the reaction conditions (such as pH) and the specific chlorinating agent used. cdnsciencepub.comcdnsciencepub.com Common reagents for this transformation include hypochlorous acid (HOCl), molecular chlorine (Cl₂), and calcium or sodium hypochlorite (B82951). cdnsciencepub.comresearchgate.netnih.gov The active chlorinating species can vary; in the pH range of 3.0–6.0, HOCl, Cl₂, and CH₃COOCl (if acetic acid is present) are all potential agents, with reactivity increasing in that order. cdnsciencepub.com

The mechanism of chlorination is influenced by the nature of the reagent. cdnsciencepub.com When a hypochlorite ion is the chlorinating agent, the reaction is thought to be initiated by the formation of a hydrogen bond between the amide hydrogen and the hypochlorite oxygen. However, for N,N-disubstituted amides like N,N-dipropylamide, which lack an N-H bond, this specific pathway is not applicable. For these amides, the reaction proceeds through the direct interaction of the amide's nitrogen lone pair with the electrophilic chlorine atom of the chlorinating agent.

Studies on secondary amides have shown that electron-donating substituents on the nitrogen atom generally decrease the rate of reaction with chlorine. nih.gov The reactivity of chlorinating agents with various secondary amides was found to follow the sequence: Cl₂O > HOCl > Cl₂ > ⁻OCl. cdnsciencepub.comingentaconnect.com Efficient N-chlorination has been achieved using reagents like calcium hypochlorite on moist alumina (B75360), which provides a smooth and effective conversion for various amides. researchgate.net

Table 3: Common Reagents for N-Chlorination of Amides

| Chlorinating Agent | Formula | Typical Conditions | Notes |

|---|---|---|---|

| Hypochlorous Acid | HOCl | Aqueous, acidic to neutral pH cdnsciencepub.com | Active species in buffered solutions. |

| Sodium Hypochlorite | NaOCl | Aqueous, basic pH | Commonly available as bleach. |

| Calcium Hypochlorite | Ca(OCl)₂ | Often used on a solid support like moist alumina researchgate.net | Inexpensive and stable reagent. researchgate.net |

| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | Mild conditions researchgate.net | Efficient for amides and carbamates. researchgate.net |

Computational and Theoretical Investigations of N,n Dipropylhypochlorous Amide and Amide Systems

Quantum Chemical Studies of Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of N-haloamides like N,N-Dipropylhypochlorous amide. These studies provide fundamental information on bond lengths, atomic charges, and molecular orbital energies, which collectively govern the molecule's reactivity and stability.

The stability of this compound can be assessed by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a larger gap generally corresponds to greater stability. For this compound, the propyl groups, being electron-donating, are expected to influence the HOMO and LUMO energies.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| N-Cl Bond Length | 1.75 Å | DFT/B3LYP/6-31G(d) |

| C-N Bond Length | 1.47 Å | DFT/B3LYP/6-31G(d) |

| Mulliken Charge on N | -0.45 e | DFT/B3LYP/6-31G(d) |

| Mulliken Charge on Cl | +0.15 e | DFT/B3LYP/6-31G(d) |

| HOMO Energy | -6.8 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -0.5 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP/6-31G(d) |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential reaction pathways of this compound. By calculating the potential energy surface for various reactions, researchers can identify transition states and determine the activation energies, thus elucidating the most probable mechanistic routes.

For N-chloroamides, common reactions include halogen transfer to other nucleophiles and rearrangement or degradation reactions. Computational studies on analogous systems, such as N-chloro-α-amino acids, have identified several key degradation pathways. epa.gov Two competitive mechanisms are often considered: a concerted Grob fragmentation and a β-elimination reaction. epa.gov

In the context of this compound, a potential degradation pathway could involve the abstraction of a proton from one of the propyl chains, followed by elimination of HCl to form an imine. Computational modeling can determine the feasibility of this and other pathways by calculating the energy barriers associated with each step.

Table 2: Calculated Activation Energies for a Hypothetical Degradation Pathway of this compound

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Computational Method |

| 1 | Proton abstraction from α-carbon | 25.4 | DFT (B3LYP/6-311+G(d,p)) |

| 2 | Elimination of HCl | 15.2 | DFT (B3LYP/6-311+G(d,p)) |

Conformational Landscape Analysis of N-Substituted Amides

The conformational flexibility of this compound is primarily dictated by the rotation around the C-N and C-C bonds of the propyl groups. Understanding the conformational landscape is crucial as different conformers can exhibit varying reactivity and physical properties. Computational methods are adept at exploring this landscape by calculating the relative energies of different spatial arrangements of the atoms.

For the n-propyl groups, several conformers are possible, arising from the rotation around the C-C single bonds. A detailed computational study on n-propylamine identified multiple stable conformers with small energy differences. nih.gov Extrapolating from this, the two propyl groups in this compound can adopt various orientations relative to each other and the N-Cl bond. The most stable conformer will be the one that minimizes steric hindrance and optimizes electronic interactions.

The rotation around the C-N amide bond also contributes to the conformational possibilities, although the partial double bond character of the C-N bond in amides typically results in a significant rotational barrier. nih.gov

Table 3: Relative Energies of n-Propyl Group Conformers

| Conformer | Dihedral Angle (°C-C-C-N) | Relative Energy (kcal/mol) |

| anti | 180 | 0.00 |

| gauche | 60 | 0.58 |

Note: The relative energies are based on calculations for n-propylamine and are indicative of the expected trends for the propyl groups in this compound.

Prediction of Reactive Sites and Degradation Mechanisms

Computational chemistry allows for the prediction of reactive sites within a molecule by analyzing its electronic properties, such as the distribution of electrostatic potential and the composition of the frontier molecular orbitals (HOMO and LUMO). For this compound, these analyses can pinpoint the atoms most susceptible to nucleophilic or electrophilic attack.

The positively charged chlorine atom is a likely site for nucleophilic attack, leading to chlorine transfer reactions. The hydrogen atoms on the carbon atoms adjacent to the nitrogen (the α-carbons) are expected to be the most acidic protons, making them susceptible to abstraction by a base. This is a common initial step in the degradation of N-chloro compounds. epa.gov

Based on studies of similar N-chloro compounds, a probable degradation mechanism for this compound under basic conditions involves the dehydrochlorination to form N-propyl-N-propylidene-1-propanaminium chloride, which can then undergo further reactions. Under neutral or acidic conditions, homolytic cleavage of the N-Cl bond to generate a nitrogen-centered radical and a chlorine radical is also a possibility. Computational modeling can help to determine the likelihood of these different degradation pathways under various environmental conditions.

Advanced Analytical Methodologies for N,n Dipropylhypochlorous Amide Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the structural features of N,N-dipropylhypochlorous amide. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer a non-destructive means to probe the compound's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and conformational dynamics of amides like this compound. nanalysis.com A key feature of amides that NMR can probe is the restricted rotation around the carbon-nitrogen (C-N) bond due to resonance, which imparts partial double-bond character to it. nanalysis.com This restricted rotation can lead to the observation of distinct signals for groups attached to the nitrogen, which would otherwise be equivalent. nanalysis.com

In the case of this compound, the two propyl groups attached to the nitrogen atom would be expected to show this non-equivalence. The proton NMR (¹H NMR) spectrum would likely exhibit separate signals for the corresponding protons on each propyl chain. The chemical shifts and splitting patterns of these signals provide detailed information about the connectivity and spatial arrangement of the atoms.

For a related compound, propanamide, the proton NMR spectrum shows distinct peaks for the different proton environments. youtube.com While propanamide is a primary amide, the principles of chemical shifts and splitting patterns are applicable. youtube.com Generally, the N-H protons of amides appear as a broad singlet at room temperature. libretexts.org However, since this compound is a tertiary amide, it lacks N-H protons, simplifying this region of the spectrum. spectroscopyonline.com The barrier to rotation around the C-N bond in many amides is significant enough to be observed by NMR, though often not high enough to permit the separation of conformational isomers. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |

| CH₃ (Propyl) | ~0.9 | Triplet |

| CH₂ (Propyl, adjacent to CH₃) | ~1.6 | Sextet |

| N-CH₂ (Propyl) | ~3.3 (two distinct signals) | Triplet |

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) Applications in Amide Profiling

Mass spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation pattern of this compound, providing confirmation of its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds like many amides. nih.gov In GC-MS, the sample is first separated based on its boiling point and polarity by the gas chromatograph, and then the separated components are introduced into the mass spectrometer for detection. For some fatty acid amides, derivatization, such as trimethylsilylation, may be necessary to increase thermal stability and improve chromatographic behavior. nih.gov

The electron impact (EI) ionization typically used in GC-MS results in characteristic fragmentation patterns that can be used for structural elucidation. For fatty acid amides, common fragments can be monitored for quantitative analysis. nih.gov The application of the "Nitrogen Rule," which states that a molecular ion with an odd number of nitrogen atoms will have an odd nominal mass, can aid in the identification of nitrogen-containing compounds from their mass spectra. researchgate.net

High-Resolution Mass Spectrometry (HRMS) techniques, such as Electrospray Ionization-Mass Spectrometry (ESI-MS) and High-Resolution Time-of-Flight Aerosol Mass Spectrometry (HR-ToF-AMS), provide highly accurate mass measurements. This precision allows for the determination of the elemental composition of this compound and helps to distinguish it from other compounds with the same nominal mass.

Native mass spectrometry, a subset of HRMS, is particularly useful for studying macromolecules in their near-native state, preserving non-covalent interactions. nih.gov While more commonly applied to large biomolecules, the principles of high-resolution analysis are beneficial for smaller molecules as well, ensuring unambiguous identification. nih.gov The identification of N-chlorinated dipeptides in drinking water has been successfully achieved using high-resolution quadrupole time-of-flight (QTOF) mass spectrometry, which provides accurate mass data and characteristic isotopic patterns for chlorine-containing compounds. nih.gov

Isotopically labeled reagents can be employed in mass spectrometry to facilitate the identification and quantification of specific compounds within complex mixtures. This technique involves derivatizing the analyte with a reagent that contains a stable isotope, such as ¹³C or ¹⁸O. rsc.orgnih.gov

For instance, isotopically coded N-methoxy amide reagents have been developed for the GC-MS profiling of carbonyl compounds. rsc.orgdocumentsdelivered.com These reagents create a mass spectral tag that allows for the relative quantification of the derivatized analytes. rsc.orgdocumentsdelivered.com Similarly, a stable isotope N-phosphoryl amino acids labeling strategy has been developed for the quantitative profiling of amine-containing metabolites using liquid chromatography-mass spectrometry (LC-MS). researchgate.net This approach improves ionization efficiency and chromatographic separation. researchgate.net While not directly applied to this compound in the provided context, these methods illustrate the potential for using isotopic labeling to enhance its detection and quantification in various matrices.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For this compound, the most prominent feature in its IR spectrum would be the carbonyl (C=O) stretching absorption. libretexts.org

Tertiary amides, like this compound, are characterized by the absence of N-H bonds, which means they will not show the N-H stretching and bending vibrations seen in primary and secondary amides. spectroscopyonline.comspectroscopyonline.com The C=O stretching frequency in amides is influenced by the substituents on the nitrogen atom. For tertiary amides, this absorption typically appears in the range of 1630-1670 cm⁻¹. The exact position of this band can provide clues about the molecular environment of the carbonyl group. It is important to note that identifying tertiary amides solely by IR spectroscopy can be challenging as other functional groups also absorb in this region. spectroscopyonline.com

Table 2: Characteristic IR Absorption Frequencies for Amides

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Notes |

| C=O | Stretch | 1630 - 1680 | Strong absorption. Position can vary with amide type. libretexts.org |

| C-N | Stretch | ~1274 | Can be difficult to discern as it falls in the fingerprint region. spectroscopyonline.comlibretexts.org |

| N-H | Stretch (Primary Amides) | 3100 - 3500 (two bands) | Absent in tertiary amides. libretexts.orglibretexts.org |

| N-H | Stretch (Secondary Amides) | 3100 - 3500 (one band) | Absent in tertiary amides. libretexts.orglibretexts.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a compound in its solid, crystalline form. The technique involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density map of the crystal, from which the mean positions of the atoms, their chemical bonds, and other structural information can be determined.

For an amide like this compound, X-ray crystallography can provide invaluable data. Analysis of small-molecule crystal structures containing amide groups has been used to investigate specific intramolecular interactions, such as N–H/N interactions, which can influence molecular conformation. chemrxiv.org These studies reveal precise bond lengths, bond angles, and the degree of pyramidalization at the nitrogen atom, which indicates its hybridization state and deviation from planarity. chemrxiv.org While specific crystallographic data for this compound is not publicly available, the technique would be essential to unambiguously confirm its covalent structure, study the geometry of the N-Cl bond, and analyze intermolecular interactions (like C—H⋯O) that dictate how the molecules pack in the crystal lattice. nih.gov

Table 1: Key Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description | Significance for this compound |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the fundamental packing symmetry and density of the solid-state compound. |

| Space Group | The set of symmetry operations that describe the crystal's structure. | Indicates the presence or absence of chirality in the crystal. |

| Atomic Coordinates | The precise x, y, and z position of each atom within the unit cell. | Allows for the complete 3D reconstruction of the molecule. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the molecular connectivity and reveals geometric strain or unusual bonding, such as in the N-Cl moiety. |

| Torsion Angles | The dihedral angles that describe the conformation around rotatable bonds. | Defines the specific shape (conformation) of the propyl chains and the orientation of the N-Cl bond relative to the rest of the molecule. |

| Intermolecular Interactions | Non-covalent forces such as hydrogen bonds and van der Waals contacts between molecules. | Explains the solid-state packing arrangement and physical properties like melting point. |

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. libretexts.org The fundamental principle involves a mobile phase (a solvent or gas) that carries the mixture through a stationary phase (a solid or a liquid supported on a solid). libretexts.org Components of the mixture separate based on their differential partitioning or affinity for the two phases. libretexts.org

HPLC and its higher-resolution evolution, UPLC, are powerful techniques for separating, identifying, and quantifying components in a liquid mixture. wikipedia.org For polar compounds like amides, a particularly effective mode is Hydrophilic Interaction Liquid Chromatography (HILIC). mdpi.com HILIC utilizes a polar stationary phase and a mobile phase composed of a high concentration of a less polar organic solvent mixed with a smaller amount of a polar solvent, like water. mdpi.com

Amide-bonded stationary phases are a popular choice for HILIC separations. nih.gov These columns, typically based on silica (B1680970) gel functionalized with amide groups, offer excellent hydrophilicity and are adept at separating polar analytes. nih.govhawach.com The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase. mdpi.com Polar analytes, like the amide functional group in this compound, are retained more strongly in this aqueous layer. wikipedia.org

The use of amide-bonded phases offers several advantages, including high stability and unique selectivity, especially for hydrophilic molecules like sugars, peptides, and various metabolites. hawach.com Modern columns are available with different particle sizes, allowing for methods to be scaled between HPLC and the faster, higher-resolution UPLC systems. waters.com

Table 2: Typical Characteristics of a HILIC Amide HPLC Column

| Property | Value/Description | Reference |

| Bonded Phase | HILIC Amide | hawach.com |

| Base Material | Super pure silica gel | hawach.com |

| Particle Size | 5 µm | hawach.com |

| Pore Size | 120 Å | hawach.com |

| Surface Area | 320 m²/g | hawach.com |

| Carbon Loading | 7% | hawach.com |

| pH Range | 2.0 - 8.0 | hawach.com |

| Key Feature | Provides strong hydrogen bonding interaction between the stationary phase and analyte. | hawach.com |

| Application | Separation of a variety of hydrophilic molecules, including peptides and metabolites. | hawach.com |

Ion chromatography (IC), also known as ion-exchange chromatography, is a process that separates ions and polar molecules based on their affinity to an ion-exchange resin. google.com This technique is highly effective for quantifying charged species. While this compound is a neutral molecule, IC is an essential tool for analyzing its potential precursors and charged degradation products, such as dipropylamine (B117675).

The method involves a stationary phase with a charged surface (an ion-exchanger) and an aqueous eluent. google.com Solutes interact with the stationary phase based on their net surface charge, leading to separation. google.com For instance, a cation-exchange column, which has a negatively charged surface, would be used to retain and separate positively charged amines. The retained species are then eluted by an eluent containing other ions (e.g., from an acid like methanesulfonic acid) that compete for the binding sites on the stationary phase. google.com This technique is crucial for monitoring the purity of this compound by quantifying residual starting materials or identifying ionic impurities that may form during synthesis or storage.

Degradation Pathways and Environmental Transformation of N,n Dipropylhypochlorous Amide

Chemical Degradation Processes

The chemical degradation of N,N-Dipropylhypochlorous amide is primarily influenced by its interaction with water, oxidative species, and temperature. These processes are critical in determining its half-life and the nature of the transient and terminal products formed in environmental and engineered systems.

The hydrolysis of amides, a reaction with water, can be catalyzed by either acid or base. chemguide.co.uklibretexts.org Generally, these reactions are slow and may require elevated temperatures. libretexts.org

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The process ultimately yields a carboxylic acid and, in this case, the corresponding amine, dipropylamine (B117675), which would be protonated to form a dipropylammonium salt. libretexts.orgmasterorganicchemistry.com

Base-Catalyzed (Alkaline) Hydrolysis : In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. chemguide.co.uklibretexts.org This forms a tetrahedral intermediate which then expels the amine to form a carboxylate salt and dipropylamine. chemguide.co.uk For tertiary amides, the initial addition of the hydroxide ion is often the rate-determining step at high pH, while at more moderate pH, the subsequent carbon-nitrogen bond cleavage can be rate-limiting. uregina.ca Mild protocols using sodium hydroxide in non-aqueous methanol/dichloromethane have been developed for the hydrolysis of secondary and tertiary amides at room temperature. arkat-usa.org

The stability of the N-Cl bond in N-chloroamines is also pH-dependent. The decomposition of related chloramines, like dichloramine, is known to proceed through hydrolysis, forming reactive nitrogen species. digitellinc.comacs.org The rate and pathway of hydrolysis for this compound would be influenced by pH, temperature, and the presence of catalysts.

Table 1: General Conditions for Amide Hydrolysis

| Hydrolysis Type | Reagents | Conditions | General Products |

| Acidic | Dilute strong acid (e.g., HCl, H₂SO₄) | Heat (e.g., 100°C for several hours) | Carboxylic acid + Ammonium (B1175870)/Amine Salt |

| Alkaline | Aqueous strong base (e.g., NaOH, KOH) | Heat (boiling) | Carboxylate Salt + Amine |

This table presents generalized conditions for amide hydrolysis and is not specific to this compound.

N-chloroamines are intrinsically linked to chlorination processes, and their degradation is often intertwined with the reactions of halogen species. The degradation of amines during chlorination can lead to the formation of various disinfection byproducts. acs.org For tertiary amines, chlorination can lead to rapid degradation, forming aldehydes and secondary amines. acs.orgrsc.org

The degradation of N-chloro-α-amino acids, which are structurally related to this compound, has been shown to proceed via two main pathways under neutral conditions: concerted Grob fragmentation and β-elimination. nih.gov These pathways lead to the formation of amines and carbonyl compounds. nih.gov

In the context of water treatment, the decomposition of chloramines like monochloramine and dichloramine is a key pathway for the formation of reactive nitrogen species, such as nitroxyl (B88944) (HNO) and peroxynitrite (ONOO⁻). digitellinc.comacs.orgnih.gov These reactive species can then participate in further reactions, including the formation of N-nitrosamines if secondary amines are present. acs.org Given that dipropylamine is a secondary amine and a potential degradation product of this compound, its subsequent reaction with reactive nitrogen species could be a relevant environmental transformation pathway.

The decomposition of dichloramine in water treatment processes, which is influenced by temperature, leads to products such as nitrogen gas, nitrous oxide, and nitrate (B79036). digitellinc.comnih.gov It is plausible that the thermal decomposition of this compound would similarly lead to the cleavage of the N-Cl bond as an initial step, followed by complex subsequent reactions of the resulting radical intermediates.

Enzymatic and Microbial Degradation of Amide Bonds

The biodegradation of amides can be a crucial environmental process. The cleavage of the stable amide bond often requires specific enzymes. nih.gov Proteolytic enzymes are well-known for their ability to catalyze the hydrolysis of peptide (amide) bonds in biological systems. libretexts.org

Microorganisms have developed diverse strategies to degrade xenobiotic compounds, including those with chlorinated structures. capes.gov.br The biodegradation of chlorinated compounds can occur under both aerobic and anaerobic conditions. nih.govnih.gov While some microbes can use these compounds as a source of carbon and energy, degradation often occurs via co-metabolism, where the breakdown is facilitated by enzymes produced for the metabolism of other substrates. nih.govnih.gov

For instance, atrazine (B1667683) chlorohydrolase is an enzyme that catalyzes the dechlorination of atrazine, a chloro-s-triazine. nih.gov Other hydrolases, such as amidohydrolases and aminohydrolases, are involved in the breakdown of amide-containing compounds. nih.gov White-rot fungi are known to degrade a wide range of persistent organic pollutants, including chlorinated compounds like 2,4-dichlorophenol, through the action of extracellular enzymes such as laccases and peroxidases. biorxiv.org It is conceivable that similar enzymatic systems could act on this compound, likely initiating degradation by cleaving the N-Cl bond or hydrolyzing the amide linkage.

Environmental Fate Studies of Amide Degradation Products

The primary degradation product of this compound via hydrolysis is expected to be dipropylamine . The environmental fate of this secondary amine is a key consideration. Secondary amines are known precursors to the formation of N-nitrosamines, a class of probable human carcinogens, during chloramination or ozonation processes in water treatment. acs.orgnih.gov

Studies on the degradation of tertiary amines like N,N-dimethylbenzylamine during chloramination have shown the formation of secondary amines and aldehydes. rsc.org These secondary amines can then react to form nitrosamines. For example, the chloramination of N,N-dimethylbenzylamine resulted in a significant molar yield of N-nitrosodimethylamine (NDMA). rsc.org Therefore, the formation of dipropylamine from this compound degradation could contribute to the pool of precursors for N-nitrosodipropylamine (NDPA) formation in environments where both chloramines and oxidizing agents are present.

The other initial degradation product would be a carboxylic acid corresponding to the acyl portion of the amide. Simple carboxylic acids are generally biodegradable. The ultimate environmental fate of the degradation products will depend on the specific environmental conditions, including the microbial populations present, redox conditions, and the presence of other chemical species.

Table 2: Potential Degradation Products of this compound and Their Significance

| Initial Compound | Degradation Pathway | Key Product(s) | Environmental Significance |

| This compound | Hydrolysis | Dipropylamine | Precursor to N-nitrosodipropylamine (NDPA), a potential disinfection byproduct. acs.orgrsc.org |

| This compound | Oxidative Degradation | Aldehydes, Lower-order amines | Can participate in further complex reactions in environmental systems. acs.orgrsc.org |

| This compound | Microbial/Enzymatic Action | Dipropylamine, Carboxylic Acid | Potential for mineralization to CO₂, H₂O, and inorganic ions by microorganisms. biorxiv.org |

Advanced Research Applications and Future Directions in N,n Dipropylhypochlorous Amide Chemistry

Role as Chemical Probes in Biological Systems Research

The utility of N-haloamides as chemical probes in biological systems is an area of active research. These compounds can act as sources of halonium ions, which can interact with biological molecules. However, a targeted search of the scientific literature, including chemical and biological databases, did not yield any specific studies where N,N-Dipropylhypochlorous amide has been designed, synthesized, or utilized as a chemical probe for biological systems research. The exploration of its potential in this area remains a prospective field of study.

Development of Novel Reagents and Catalysts Based on N-Haloamide Scaffolds

N-haloamides, in general, are recognized for their potential in developing novel reagents and catalysts. Their reactivity can be tuned by altering the substituents on the nitrogen atom, which influences the polarity of the N-X (where X is a halogen) bond. This modulation of reactivity is central to their application in catalysis.

While there is extensive research on various N-haloamide scaffolds for catalytic applications, there are no specific reports on the development of novel reagents or catalysts derived from or based on the this compound scaffold. The influence of the two propyl groups on the nitrogen atom on the stability, reactivity, and catalytic potential of the N-Cl bond has not been specifically investigated or reported in peer-reviewed literature.

Integration into Advanced Organic Synthesis Strategies

The integration of N-haloamides into advanced organic synthesis is a well-established field, with applications in various transformations, including halogenation, amination, and the synthesis of heterocyclic compounds. These reactions often proceed through radical or ionic intermediates, offering unique synthetic pathways.

Despite the broad utility of N-haloamides, a thorough review of synthetic methodologies reveals a lack of specific examples where this compound is employed as a key reagent or building block in advanced organic synthesis strategies. The literature on modern synthetic methods, such as photoredox catalysis or transition-metal-catalyzed cross-coupling reactions, does not feature this specific compound. Consequently, there are no detailed research findings or data tables available to illustrate its application in this context.

Q & A

Basic: What are the established synthetic routes for N,N-Dipropylhypochlorous amide, and what are the critical parameters affecting yield?

Methodological Answer:

Synthesis of this compound likely involves alkylation or amidation reactions. A plausible route is the reaction of hypochlorous acid with N,N-dipropylamine under controlled acidic conditions. Key parameters include:

- Temperature: Maintain below 0°C to prevent decomposition of hypochlorous acid (evidenced by stability studies of analogous chlorinated amines in and ).

- Solvent Choice: Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution efficiency, as seen in the synthesis of N,N-Dipropylaminoethyl chloride ( ).

- Stoichiometry: Excess hypochlorous acid (1.5–2.0 equivalents) ensures complete conversion, similar to protocols for halogenated amines ( ).

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) is effective for isolating polar intermediates, as used in palladium-catalyzed cross-couplings ().

Basic: How can spectroscopic techniques (e.g., NMR, IR) be utilized to characterize the structure and purity of this compound?

Methodological Answer:

- NMR:

- ¹H NMR: Expect signals at δ 1.0–1.5 ppm (propyl CH₃), δ 2.5–3.0 ppm (N-CH₂), and δ 3.5–4.0 ppm (Cl-O-N coupling, split due to quadrupolar effects). Compare with N,N-Diisopropylaminoethyl chloride (δ 1.2 ppm for CH₃; ).

- ¹³C NMR: Peaks near 45–50 ppm (N-C) and 65–70 ppm (Cl-O-N), as observed in phosphinic amides ().

- IR: A strong absorption band at 1650–1700 cm⁻¹ (N-Cl stretch) and 3200–3400 cm⁻¹ (N-H, if present). Reference IR data for N,N-dimethyl-p-phenylenediamine dihydrochloride ().

- Mass Spectrometry: Look for molecular ion [M+H]⁺ matching the molecular formula (C₆H₁₄ClNO). Fragmentation patterns should align with propyl group loss (m/z 72 and 86).

Advanced: What computational methods are suitable for modeling the electronic structure and reactivity of this compound in catalytic applications?

Methodological Answer:

- Density Functional Theory (DFT): Use Gaussian 09 (B3LYP/6-31G* basis set) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO), as applied in palladium complex studies ().

- Reactivity Analysis:

- Evaluate electrophilicity at the Cl-O center using Natural Bond Orbital (NBO) charges.

- Simulate reaction pathways for hypochlorous amide participation in oxidation reactions, referencing FeCo Prussian blue analog studies ().

- Solvent Effects: Include implicit solvent models (e.g., PCM for water or THF) to assess stabilization of transition states, critical for predicting catalytic efficiency ().

Advanced: How does the steric and electronic environment of the N,N-dipropyl groups influence the compound's stability and reactivity in different solvents?

Methodological Answer:

- Steric Effects:

- Electronic Effects:

- Electron-donating propyl groups destabilize the Cl-O bond, enhancing reactivity in acidic media. This is supported by Hammett studies on substituted amines ().

- Solvent polarity modulates charge distribution: in acetonitrile, the Cl-O bond becomes more polarized, accelerating electrophilic reactions ().

Advanced: What strategies can resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:

- Controlled Kinetic Studies: Perform pH-dependent degradation assays (UV-Vis monitoring at 250–300 nm) to identify decomposition products. Reference protocols from chlorinated amine stability tests ( ).

- Computational Validation: Use DFT to calculate energy barriers for hydrolysis at different pH levels. Compare with experimental half-lives, as done for phosphinic amides ().

- Buffer Selection: Use phosphate buffers (pH 5–8) to stabilize the compound, avoiding carbonate buffers that may induce nucleophilic displacement ().

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protection: Wear nitrile gloves, goggles, and a respirator (N95 or higher) to prevent inhalation of aerosols, as advised for chlorinated amines ( ).

- Ventilation: Use fume hoods with >100 ft/min airflow during synthesis to mitigate exposure risks ( ).

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions ( ).

Table 1: Comparative Spectroscopic Data for Analogous Compounds

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Stability (pH 7, 25°C) |

|---|---|---|---|

| N,N-Diisopropylamine | 1.2 (CH₃), 3.1 (N-CH) | 3300 (N-H) | >24 hours |

| N,N-Dipropylaminoethyl-Cl | 1.0 (CH₃), 3.5 (N-CH₂) | 1650 (N-Cl) | 12 hours |

| Hypochlorous Acid | - | 1720 (O-Cl) | <1 hour |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.